![molecular formula C7H14O3Si B14369483 3-Glycidyloxypropyl-methoxysilane](/img/structure/B14369483.png)
3-Glycidyloxypropyl-methoxysilane
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Overview
Description
Methoxy{3-[(oxiran-2-yl)methoxy]propyl}silane, also known as (3-Glycidoxypropyl)trimethoxysilane, is a silane coupling agent with the molecular formula C9H20O5Si and a molecular weight of 236.34 g/mol . This compound is widely used in various industrial applications due to its ability to enhance the adhesion between organic and inorganic materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methoxy{3-[(oxiran-2-yl)methoxy]propyl}silane is typically synthesized through the reaction of glycidol with trimethoxysilane in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of Methoxy{3-[(oxiran-2-yl)methoxy]propyl}silane involves large-scale reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then purified through distillation or other separation techniques to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Methoxy{3-[(oxiran-2-yl)methoxy]propyl}silane undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, the methoxy groups are hydrolyzed to form silanol groups.
Condensation: The silanol groups can further condense to form siloxane bonds.
Epoxide Ring Opening: The oxirane ring can be opened by nucleophiles such as amines, alcohols, and thiols.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Condensation: Catalysts such as acids or bases to promote the formation of siloxane bonds.
Epoxide Ring Opening: Nucleophiles like amines, alcohols, and thiols under mild to moderate temperatures.
Major Products Formed
Hydrolysis: Formation of silanol groups.
Condensation: Formation of siloxane bonds.
Epoxide Ring Opening: Formation of various functionalized silanes depending on the nucleophile used.
Scientific Research Applications
3-Glycidoxypropyl trimethoxy silane is a silane coupling agent with a variety of applications, including use as an adhesion promoter, cross-linking agent, and for surface modification . It is utilized in adhesives, sealants, coatings, and composites .
Use and Manufacturing
3-Glycidoxypropyl trimethoxy silane is used as an additive for adhesion promotion in adhesives, sealants, coatings, and composites, as well as in reinforcing glass fibers and foundry resins . It is used in coating products, non-metal-surface treatment products, textile treatment products and dyes, semiconductors, adhesives and sealants, laboratory chemicals, pH regulators and water treatment products, and leather treatment products .
It has an industrial use resulting in the manufacture of other substances (use of intermediates) and is used in the formulation of mixtures and/or re-packaging . 3-Glycidoxypropyl trimethoxy silane is used for the manufacture of chemicals, machinery and vehicles, textile, leather or fur, electrical, electronic and optical equipment, mineral products (e.g. plasters, cement), plastic products, and rubber products .
Scientific Research
- PEDOT:PSS Films: Functionalizing the surface of substrates with (3-glycidyloxypropyl)trimethoxysilane (GOPS) instead of blending can design high-performance and water-stable PEDOT:PSS films . The absence of GOPS in the bulk of the surface functionalized films led to a lower PSS:PEDOT ratio and enhanced phase separation between PEDOT and PSS domains, resulting in a higher charge carrier density .
- (3‐glycidyloxypropyl)trimethoxysilane (GOPS) effect on PEDOT:PSS films: GOPS reacts with the sulfonic acid group of the excess PSS, causing a change in the PEDOT:PSS film morphology, while the oxidation level of PEDOT remains unaffected .
Mechanism of Action
The mechanism of action of Methoxy{3-[(oxiran-2-yl)methoxy]propyl}silane involves the hydrolysis of methoxy groups to form silanol groups, which can then condense to form siloxane bonds. The oxirane ring can also undergo nucleophilic attack, leading to the formation of various functionalized silanes. These reactions enable the compound to act as a coupling agent, enhancing the adhesion between different materials .
Comparison with Similar Compounds
Methoxy{3-[(oxiran-2-yl)methoxy]propyl}silane is unique due to its combination of methoxy and oxirane functional groups, which provide both hydrolyzable and reactive sites. Similar compounds include:
(3-Glycidoxypropyl)dimethylmethoxysilane: Contains dimethyl groups instead of trimethoxy groups.
(3-Glycidoxypropyl)triethoxysilane: Contains triethoxy groups instead of trimethoxy groups.
(3-Glycidoxypropyl)methyltriethoxysilane: Contains a methyl group and triethoxy groups.
These compounds share similar reactivity but differ in their hydrolyzable groups, affecting their solubility and reactivity in different environments.
Properties
Molecular Formula |
C7H14O3Si |
---|---|
Molecular Weight |
174.27 g/mol |
InChI |
InChI=1S/C7H14O3Si/c1-8-11-4-2-3-9-5-7-6-10-7/h7H,2-6H2,1H3 |
InChI Key |
HBFDWFNJXUJWTG-UHFFFAOYSA-N |
Canonical SMILES |
CO[Si]CCCOCC1CO1 |
Origin of Product |
United States |
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